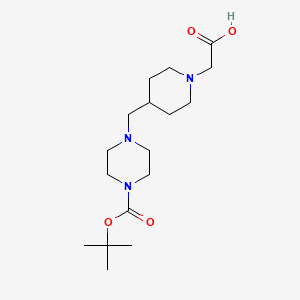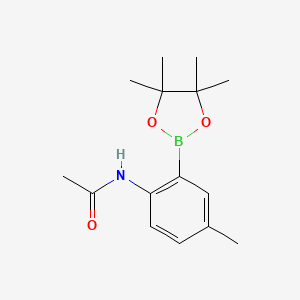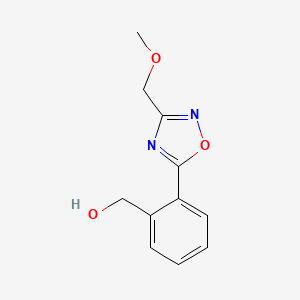
5-Ethoxy-2-(methylthio)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-(methylthio)-4-pyrimidinamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(methylthio)-4-pyrimidinamine typically involves the reaction of ethoxy-substituted pyrimidine derivatives with methylthio reagentsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
5-Ethoxy-2-(methylthio)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethoxy group or to modify the pyrimidine ring.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring .
科学的研究の応用
5-Ethoxy-2-(methylthio)-4-pyrimidinamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Biology: The compound is used in studies related to DNA and RNA synthesis, as pyrimidine bases are fundamental components of nucleic acids.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Ethoxy-2-(methylthio)-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) by blocking dimerization, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
類似化合物との比較
Similar Compounds
5-Methoxy-2-(methylthio)-4-pyrimidinamine: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Methylthio-4,6-dimethoxypyrimidine: Contains additional methoxy groups on the pyrimidine ring.
5-Ethoxy-2-mercaptobenzimidazole: A benzimidazole derivative with similar functional groups.
Uniqueness
5-Ethoxy-2-(methylthio)-4-pyrimidinamine is unique due to its specific combination of ethoxy and methylthio groups, which confer distinct chemical properties and biological activities.
特性
分子式 |
C7H11N3OS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
5-ethoxy-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3OS/c1-3-11-5-4-9-7(12-2)10-6(5)8/h4H,3H2,1-2H3,(H2,8,9,10) |
InChIキー |
WMJDQOQDDRAZMJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=C(N=C1N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
